molecular formula C19H20N2O4 B10979895 N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B10979895
M. Wt: 340.4 g/mol
InChI Key: DLZWZYOMHCDJHM-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic acetamide derivative characterized by a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a 5-methoxyindole moiety.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C19H20N2O4/c1-23-14-4-6-17-13(10-14)8-9-21(17)12-19(22)20-16-11-15(24-2)5-7-18(16)25-3/h4-11H,12H2,1-3H3,(H,20,22)

InChI Key

DLZWZYOMHCDJHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 5-methoxyindole.

    Acylation Reaction: The 2,5-dimethoxyaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,5-dimethoxyphenyl)chloroacetamide.

    Coupling Reaction: The N-(2,5-dimethoxyphenyl)chloroacetamide is then coupled with 5-methoxyindole in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy and indole groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide with structurally related acetamide derivatives, focusing on substituents, synthesis, and inferred biological properties.

Key Observations:

Compound 41 () incorporates a sulfonamide group, which is associated with antibacterial or anti-inflammatory activity, though its 37% yield suggests synthetic challenges. Compound 29 () uses a benzothiazole heterocycle with a trifluoromethyl group, likely improving metabolic stability and binding affinity in enzyme inhibition .

Synthesis Methods :

  • Microwave-assisted synthesis (e.g., Compound 29, 31% yield) offers faster reaction times compared to conventional methods (e.g., Compound 41, 37% yield after 20 hours) .
  • The absence of trifluoromethyl or sulfonamide groups in the target compound may simplify its synthesis, though yield data are unavailable.

Benzothiazole derivatives (e.g., Compound 29) are common in kinase inhibitors, while nitroindoles (e.g., ) may exhibit antimicrobial or anticancer activity.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a dimethoxyphenyl group, contributing to its unique biological properties. The molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3 with a molecular weight of 316.36 g/mol. The presence of methoxy groups is believed to enhance its solubility and bioactivity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. The mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

  • Inhibition of COX Enzymes : In vitro assays have shown that derivatives similar to this compound exhibit significant inhibition against COX-1 and COX-2 enzymes. For example, compounds in related studies reported IC50 values for COX-2 inhibition ranging from 0.04 μM to 42 μM, indicating varying degrees of potency .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Indomethacin0.212.60
Pyrimidine Derivative>1000.36

2. Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated through various assays.

  • Minimum Inhibitory Concentration (MIC) : Studies on related compounds have demonstrated effective antimicrobial activity with MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The compound's structure suggests it may share similar activity profiles .
PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

3. Cytotoxicity and Safety Profile

Preliminary assessments indicate that this compound exhibits low cytotoxicity with IC50 values greater than 60 μM in human cell lines, suggesting a favorable safety profile for further development .

Case Studies

Several case studies have explored the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A study synthesized a series of indole derivatives with methoxy substitutions and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that these derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that electron-donating groups significantly enhance anti-inflammatory activity, highlighting the importance of structural modifications in developing effective therapeutic agents .

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